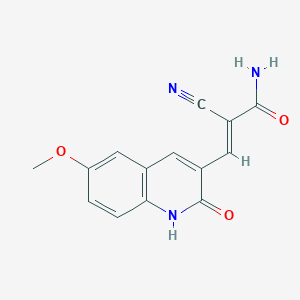
(E)-2-cyano-3-(6-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(6-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a cyano group, a methoxy group, and an oxo group attached to a quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(6-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde with cyanoacetamide under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-2-cyano-3-(6-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted quinoline derivatives.
科学的研究の応用
(E)-2-cyano-3-(6-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (E)-2-cyano-3-(6-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins involved in cell proliferation and survival pathways.
類似化合物との比較
Similar Compounds
6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde: A precursor in the synthesis of (E)-2-cyano-3-(6-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enamide.
2-cyano-3-(quinolin-3-yl)prop-2-enamide: A similar compound lacking the methoxy group.
3-(6-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enamide: A derivative without the cyano group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
特性
IUPAC Name |
(E)-2-cyano-3-(6-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-11-2-3-12-8(6-11)4-9(14(19)17-12)5-10(7-15)13(16)18/h2-6H,1H3,(H2,16,18)(H,17,19)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYXBHWDOAEWLR-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7688494.png)
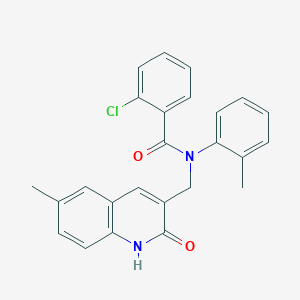
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide](/img/structure/B7688508.png)
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B7688516.png)
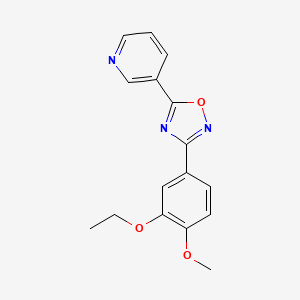
![4-Methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperidine](/img/structure/B7688544.png)
![N-(4-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7688552.png)
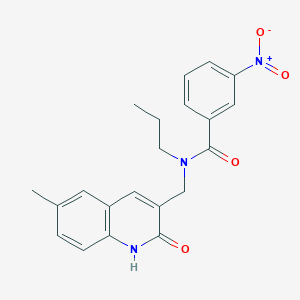
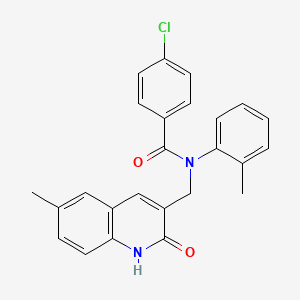
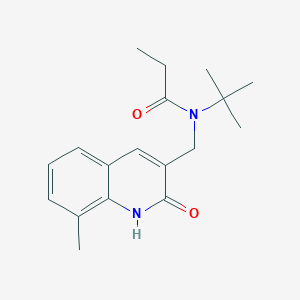
![N-(3,5-dimethylphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7688592.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688593.png)
![1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine](/img/structure/B7688601.png)
![N-(3,4-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7688605.png)
